meta-Fluoxetine hydrochloride

Descripción

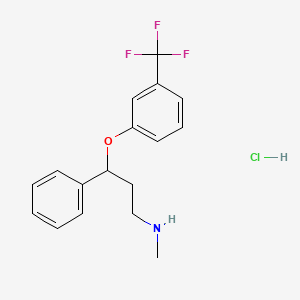

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRCCLNIWABPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724575 | |

| Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79088-29-2 | |

| Record name | N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79088-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWA0C3II9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of meta-Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known chemical and pharmacological properties of meta-fluoxetine hydrochloride, a positional isomer of the widely recognized antidepressant, fluoxetine (B1211875). As an impurity often found in fluoxetine preparations, a thorough understanding of its distinct characteristics is crucial for quality control, drug development, and pharmacological research. This document collates available data on its physicochemical properties, pharmacological activity, and analytical methodologies, presenting them in a structured format for ease of reference and comparison. While comprehensive data for some specific properties of the meta-isomer remain elusive in publicly accessible literature, this guide consolidates the current state of knowledge to support ongoing research and development efforts.

Core Chemical Properties

This compound, systematically named N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine hydrochloride, is a derivative of fluoxetine with the trifluoromethyl group positioned on the meta-position of the phenoxy ring. This structural alteration influences its chemical and pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₈F₃NO • HCl | [1][2][3] |

| Molecular Weight | 345.8 g/mol | [1][2][3] |

| CAS Number | 79088-29-2 | [2][3] |

| Appearance | Crystalline solid | [1][2] |

| UV/Vis (λmax) | 277 nm | [1][2] |

| Solubility | DMF: ~16 mg/mLDMSO: ~12.5 mg/mLEthanol: ~12.5 mg/mLPBS (pH 7.2): ~0.2 mg/mL | [1][2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Pharmacological Profile

The primary mechanism of action for fluoxetine and its isomers is the inhibition of the serotonin (B10506) transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. Pharmacological studies have demonstrated that the position of the trifluoromethyl group significantly impacts the inhibitory potency at SERT.

Table 2: Comparative Pharmacology of Fluoxetine Isomers

| Compound | Target | Kᵢ (nM) | Species/Tissue | Reference(s) |

| meta-Fluoxetine | SERT | 166 | Rat brain synaptosomes | [2] |

| para-Fluoxetine (Fluoxetine) | SERT | 17 | Rat brain synaptosomes | [2] |

As indicated in Table 2, meta-fluoxetine is a significantly weaker inhibitor of the serotonin transporter compared to its para-isomer, fluoxetine.[2] This highlights the critical role of the trifluoromethyl group's position in the molecule's interaction with its biological target.

Signaling Pathway

The primary signaling pathway affected by this compound is the serotonergic system, through its interaction with the serotonin transporter (SERT). By inhibiting SERT, the reuptake of serotonin from the synaptic cleft is reduced, leading to prolonged signaling at postsynaptic serotonin receptors. Due to its lower potency, the downstream effects of meta-fluoxetine are expected to be less pronounced than those of fluoxetine at equivalent concentrations.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis of fluoxetine analogues and the analysis of fluoxetine and its impurities can be adapted.

Synthesis

The synthesis of fluoxetine isomers typically involves a multi-step process. A general synthetic route can be conceptualized based on known methods for preparing fluoxetine. The key step would be the introduction of the 3-(trifluoromethyl)phenoxy group.

References

An In-depth Technical Guide to meta-Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 79088-29-2

This technical guide provides a comprehensive overview of meta-Fluoxetine hydrochloride, a positional isomer of the widely known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). As an identified impurity in fluoxetine preparations, understanding its chemical properties, synthesis, pharmacological activity, and analytical characterization is crucial for quality control, drug safety, and new drug discovery efforts.

Chemical and Physical Properties

This compound, chemically named N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine hydrochloride, shares a similar core structure with fluoxetine, with the key difference being the substitution pattern on the phenoxy ring.[1] This structural variation significantly impacts its pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79088-29-2 | [1] |

| Molecular Formula | C₁₇H₁₈F₃NO · HCl | [1] |

| Molecular Weight | 345.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV/Vis (λmax) | 277 nm | [1] |

| Solubility | DMF: 16 mg/mL, DMSO: 12.5 mg/mL, Ethanol: 12.5 mg/mL, PBS (pH 7.2): 0.2 mg/mL | [1] |

Synthesis

While a specific, detailed synthesis protocol for this compound is not extensively published as a primary synthetic target, its synthesis can be logically derived from established routes for fluoxetine by substituting the para-substituted starting material with its meta-isomer. The following represents a plausible synthetic workflow.

Experimental Protocol: Synthesis of this compound (Adapted from Fluoxetine Synthesis)

This protocol is adapted from established methods for the synthesis of fluoxetine enantiomers and should be optimized for the synthesis of the meta-isomer.

Materials:

-

N-methyl-3-hydroxy-3-phenylpropylamine

-

3-Chlorobenzotrifluoride

-

Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Hexane

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol)

-

Standard laboratory glassware and equipment for organic synthesis under inert atmosphere.

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-3-hydroxy-3-phenylpropylamine in anhydrous DMSO.

-

To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at room temperature. Stir the resulting suspension until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Nucleophilic Aromatic Substitution: To the alkoxide solution, add 3-chlorobenzotrifluoride (1.0 equivalent) dropwise.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude meta-fluoxetine free base.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Salt Formation: Dissolve the purified meta-fluoxetine free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in the same or a compatible solvent dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Pharmacological Profile

meta-Fluoxetine is characterized as a weaker selective serotonin reuptake inhibitor (SSRI) compared to its para-isomer, fluoxetine.[1] This difference in potency highlights the critical role of the trifluoromethyl group's position in the interaction with the serotonin transporter (SERT).

Table 2: Comparative Inhibitory Activity at the Serotonin Transporter

| Compound | Kᵢ (nM) in rat brain synaptosomes | Reference |

| meta-Fluoxetine | 166 | [1] |

| Fluoxetine (para-isomer) | 17 | [1] |

Experimental Protocol: Serotonin Transporter Binding Assay (Ki Determination)

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a test compound at the serotonin transporter using a radioligand binding assay.

Materials:

-

Rat brain synaptosomes or cells expressing the human serotonin transporter (hSERT).

-

Radioligand (e.g., [³H]citalopram or [³H]paroxetine).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat brain tissue or membranes from hSERT-expressing cells by homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of a known SSRI.

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathways

The primary mechanism of action of fluoxetine involves the inhibition of serotonin reuptake, leading to increased synaptic serotonin levels. This, in turn, can modulate various downstream signaling pathways. While specific studies on this compound are limited, it is plausible that it may influence similar pathways, albeit with different potency. One such pathway implicated in the action of antidepressants is the mTOR (mammalian target of rapamycin) signaling pathway, which plays a crucial role in cell growth, proliferation, and synaptic plasticity.

Experimental Protocol: Analysis of mTOR Signaling Pathway by Western Blot

This protocol describes how to assess the effect of this compound on the mTOR signaling pathway by measuring the phosphorylation status of key downstream proteins.

Materials:

-

Cell line of interest (e.g., neuronal cells).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer. Quantify the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation of the mTOR pathway.

Analytical Methods

The accurate quantification of this compound, particularly in the presence of fluoxetine and other related compounds, is essential for quality control of pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Table 3: Representative HPLC Method Parameters for Isomer Separation

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for resolution. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 227 nm or 214 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Experimental Protocol: HPLC Analysis of Fluoxetine Isomers

This protocol provides a general framework for the HPLC analysis of this compound.

Materials:

-

HPLC system with a UV detector.

-

C18 reverse-phase column.

-

Reference standards for this compound and fluoxetine hydrochloride.

-

HPLC-grade solvents (acetonitrile, methanol, water).

-

Buffer salts (e.g., potassium phosphate).

-

Sample diluent (e.g., mobile phase).

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by accurately mixing the aqueous buffer and organic solvent(s). Filter and degas the mobile phase before use.

-

Preparation of Standard Solutions: Prepare stock solutions of this compound and fluoxetine hydrochloride in the diluent. Prepare a series of working standard solutions of known concentrations.

-

Preparation of Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.

-

Data Acquisition and Processing: Record the chromatograms and integrate the peak areas for meta-fluoxetine and fluoxetine.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols are intended as a starting point and should be validated and optimized for specific experimental conditions. Further research into the pharmacological and toxicological profile of this compound is warranted to fully understand its biological effects.

References

A Technical Guide to the Stereoselective Synthesis of Fluoxetine Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of fluoxetine (B1211875) isomers, (R)-fluoxetine and (S)-fluoxetine. Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. While it is often administered as a racemic mixture, the synthesis of its individual enantiomers is of significant interest for research into their distinct pharmacological profiles and for the development of enantiomerically pure drug formulations. This document details key asymmetric synthetic strategies, presenting quantitative data in structured tables, providing detailed experimental protocols for pivotal reactions, and illustrating reaction workflows and catalytic cycles through visualizations.

Core Synthetic Strategies and Data

The enantioselective synthesis of fluoxetine isomers primarily relies on establishing the chiral center at the C3 position of the 3-amino-1-phenylpropan-1-ol (B18842) backbone. Several powerful asymmetric methodologies have been successfully employed to achieve high enantiopurity. This guide focuses on the following key strategies:

-

Catalytic Asymmetric Ketone Reduction: The Corey-Itsuno (CBS) reduction of a prochiral ketone precursor is a widely used and effective method.

-

Catalytic Asymmetric Allylation: The addition of an allyl group to an aldehyde precursor using a chiral catalyst establishes the stereocenter.

-

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of an alkene precursor creates a chiral diol intermediate.

-

Enzymatic Resolution: Lipases are used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers.

-

Chiral Auxiliaries: The use of stoichiometric chiral reagents, such as diisopinocampheylchloroborane, to direct the stereochemical outcome of a reaction.

The following tables summarize the quantitative data for these key synthetic routes, allowing for a clear comparison of their efficiency and stereoselectivity.

Table 1: Asymmetric Synthesis of Fluoxetine Precursors via Corey-Itsuno (CBS) Reduction

| Precursor | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Isomer | Reference |

| 3-Chloropropiophenone (B135402) | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (B99878) | THF | -20 | >95 | 98.6 | (R)-3-chloro-1-phenylpropanol | [1] |

| 3-Chloropropiophenone | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | -20 | >95 | 98.6 | (S)-3-chloro-1-phenylpropanol | [1] |

Table 2: Asymmetric Synthesis of (R)-Fluoxetine via Catalytic Asymmetric Allylation

| Aldehyde | Catalyst System | Allylating Agent | Solvent | Temp (°C) | Overall Yield (%) | ee (%) | Reference |

| Benzaldehyde (B42025) | TiCl₄, Ti(OⁱPr)₄, Ag₂O, (R)-BINOL (Maruoka's Catalyst) | Allyltributyltin | CH₂Cl₂ | -20 | 50 | 99 | [2][3][4] |

Table 3: Enzymatic Resolution for the Synthesis of Fluoxetine Precursors

| Substrate | Enzyme | Acyl Donor/Solvent | Product | Yield (%) | ee (%) | Reference |

| (±)-3-hydroxy-3-phenylpropanenitrile | Lipase (B570770) from Pseudomonas fluorescens | Vinyl acetate (B1210297) / Hexane | (S)-3-hydroxy-3-phenylpropanenitrile | - | 79.5 | [5][6] |

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions cited in this guide.

Corey-Itsuno (CBS) Reduction of 3-Chloropropiophenone

This protocol describes the asymmetric reduction of 3-chloropropiophenone to enantiomerically enriched 3-chloro-1-phenylpropanol, a key intermediate in the synthesis of both fluoxetine enantiomers.[1]

Materials:

-

3-Chloropropiophenone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (2N)

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Borane-dimethyl sulfide complex (0.6 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

-

A solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

-

The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with 2N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral alcohol.

Catalytic Asymmetric Allylation of Benzaldehyde

This protocol details the synthesis of (R)-1-phenyl-but-3-en-1-ol, a precursor to (R)-fluoxetine, using the Maruoka catalyst system.[2][4]

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Silver(I) oxide (Ag₂O)

-

(R)-BINOL

-

Benzaldehyde

-

Allyltributyltin

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, a solution of TiCl₄ (5 mol%) and Ti(OⁱPr)₄ (15 mol%) in CH₂Cl₂ is prepared and stirred at room temperature for 1 hour.

-

Silver(I) oxide (10 mol%) is added, and the mixture is stirred for a further 5 hours in the dark.

-

(R)-BINOL (20 mol%) is added, and the mixture is stirred for 2 hours to generate the chiral catalyst (R,R)-A.

-

The reaction mixture is cooled to -20 °C, and benzaldehyde (1.0 eq) is added.

-

Allyltributyltin (1.2 eq) is then added dropwise, and the reaction is stirred at -20 °C for 72 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is filtered through a pad of celite, and the layers are separated.

-

The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield (R)-1-phenyl-but-3-en-1-ol.

Lipase-Catalyzed Kinetic Resolution of (±)-3-hydroxy-3-phenylpropanenitrile

This protocol describes the enzymatic resolution of a racemic cyanohydrin, a precursor to fluoxetine, using a lipase.[5][6]

Materials:

-

(±)-3-hydroxy-3-phenylpropanenitrile

-

Immobilized Lipase from Pseudomonas fluorescens

-

Vinyl acetate

-

Hexane

-

Phosphate buffer (pH 7)

Procedure:

-

To a solution of (±)-3-hydroxy-3-phenylpropanenitrile (1.0 eq) in hexane, add vinyl acetate (2.0 eq).

-

Immobilized lipase from Pseudomonas fluorescens is added to the mixture.

-

The suspension is shaken at a constant temperature (e.g., 40 °C) for a specified period (e.g., 168 hours).

-

The reaction progress and enantiomeric excess can be monitored by chiral HPLC.

-

Upon reaching the desired conversion (ideally close to 50%), the enzyme is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-acetate can be separated by column chromatography.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic strategies.

Caption: General workflows for the asymmetric synthesis of fluoxetine isomers.

Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.

Conclusion

The stereoselective synthesis of fluoxetine isomers is a well-explored area of research, with several robust and high-yielding methodologies available to the scientific community. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the scale of the synthesis. This guide provides a foundational understanding of the key strategies employed in this field, offering detailed protocols and comparative data to aid researchers in their synthetic endeavors. The continued development of novel and more efficient catalytic systems will undoubtedly further refine the synthesis of these important pharmaceutical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of meta-Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility data for meta-fluoxetine hydrochloride. The information is curated to assist researchers, scientists, and professionals in the pharmaceutical industry in understanding the solubility characteristics of this compound, which is crucial for formulation development, preclinical studies, and overall drug design.

Introduction to this compound

This compound is an isomer of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). It is identified as an impurity in fluoxetine preparations.[1] While it shares the core mechanism of action with fluoxetine by inhibiting the serotonin transporter (SERT), it does so with a lower potency.[1] Understanding its physicochemical properties, particularly solubility, is essential for its characterization and for the development of formulations containing fluoxetine, where it may be present.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic and aqueous solvents. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~16[2] |

| Dimethyl Sulfoxide (DMSO) | ~12.5[2] |

| Ethanol | ~12.5[2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2[2] |

Table 2: Qualitative Solubility of Fluoxetine Hydrochloride in Various Solvents *

| Solvent | Solubility Description |

| Water | Sparingly soluble[3] |

| Methanol | Freely soluble[3] |

| Methylene Chloride | Sparingly soluble[3] |

Note: This data is for fluoxetine hydrochloride, the parent compound, and provides a useful reference for understanding the general solubility profile of related structures like this compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a drug substance. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solid in the solvent represents its solubility.

Detailed Experimental Protocol (Static Gravimetric Method)

The following protocol outlines the steps for determining the solubility of this compound using a static gravimetric method, a common variation of the shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, DMSO, water)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the container in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at a specific value, typically 25 °C or 37 °C.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish.

-

Evaporate the solvent from the dish using a gentle stream of nitrogen or by placing it in a ventilated oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.

-

-

Calculation:

-

The solubility (in mg/mL) is calculated using the following formula: Solubility = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate

-

Signaling Pathway of this compound

As a selective serotonin reuptake inhibitor (SSRI), this compound's primary mechanism of action involves the modulation of serotonergic neurotransmission. The following diagram illustrates the general signaling pathway for SSRIs.

References

The Biological Activity of Fluoxetine Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of impurities associated with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires thorough investigation to ensure the safety and efficacy of the final drug product. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of the pharmacological and toxicological profiles of these compounds.

Introduction

Fluoxetine, marketed under trade names such as Prozac, is a widely prescribed antidepressant.[1] Its mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2] The synthesis of fluoxetine and its subsequent degradation can lead to the formation of various related substances, or impurities. Regulatory bodies worldwide require stringent control of these impurities, necessitating a thorough understanding of their potential biological effects.

This guide focuses on the following key fluoxetine impurities:

-

Norfluoxetine (B159337): The primary active metabolite of fluoxetine.

-

N-Nitroso Fluoxetine: A nitrosamine (B1359907) impurity of significant regulatory concern.

-

Fluoxetine Impurity A: (1RS)-3-(Methylamino)-1-phenylpropan-1-ol

-

Fluoxetine Impurity B: N-methyl-3-phenylpropan-1-amine

-

Fluoxetine Impurity C: (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine

-

Fluoxetine Impurity D: 3-(Trifluoromethyl)phenol

-

N-Formyl Fluoxetine: N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)formamide

Core Biological Activities and Toxicological Profiles

Norfluoxetine: The Active Metabolite

Norfluoxetine is the N-demethylated metabolite of fluoxetine and is a potent SSRI in its own right, contributing significantly to the overall pharmacological effect of the parent drug.[3]

Quantitative Biological Data for Norfluoxetine

| Parameter | Value | Species/System | Reference |

| Serotonin Transporter (SERT) Inhibition | |||

| Ki | 19 nM | Human | [4] |

| Norepinephrine Transporter (NET) Inhibition | |||

| Ki | 2700 nM | Human | [4] |

| Dopamine (B1211576) Transporter (DAT) Inhibition | |||

| Ki | 420 nM | Human | [4] |

| CYP2D6 Inhibition | |||

| Apparent Ki | 0.2 µM | Human Liver Microsomes | [5] |

| CYP2C19 Inhibition | |||

| IC50 (R-norfluoxetine) | 5 ± 1 µM | Human Liver Microsomes | |

| IC50 (S-norfluoxetine) | 11 ± 1 µM | Human Liver Microsomes | |

| CYP3A4 Inhibition | |||

| IC50 (R-norfluoxetine) | 5 ± 1 µM | Human Liver Microsomes | |

| IC50 (S-norfluoxetine) | 11 ± 1 µM | Human Liver Microsomes |

N-Nitroso Fluoxetine: A Genotoxic Impurity

N-Nitroso fluoxetine is a nitrosamine impurity that has been detected in some fluoxetine products and is of significant concern due to its potential carcinogenic properties.[6][7] Regulatory agencies have set strict limits on the acceptable daily intake of such impurities.[6]

Toxicological Data for N-Nitroso Fluoxetine

| Endpoint | Result | System | Reference |

| Genotoxicity | Positive | In vitro and in silico assays | [8] |

| Carcinogenicity | Probable human carcinogen | Based on structure-activity relationships | [8] |

| Regulatory Limits | |||

| Acceptable Intake (AI) | 100 ng/day | Ministry of Food and Drug Safety (Korea) | [6] |

Other Fluoxetine Impurities: A Data Gap

Comprehensive quantitative biological activity data for Fluoxetine Impurities A, B, C, D, and N-Formyl Fluoxetine is limited in the public domain. These compounds are primarily recognized as process-related impurities or synthetic intermediates.[9][10][11]

-

Fluoxetine Impurity B (N-methyl-3-phenylpropan-1-amine): This impurity is structurally related to N-Methyl-PPPA, a known serotonin-norepinephrine reuptake inhibitor (SNRI).[2][13] However, specific quantitative data on the biological activity of Impurity B itself is lacking.

-

Fluoxetine Impurity C ((3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine): As an isomer of fluoxetine, it is plausible that this impurity may possess some activity at the serotonin transporter, but specific binding affinity or inhibition data is not available.[14][15][16]

-

Fluoxetine Impurity D (3-(Trifluoromethyl)phenol): This compound is a potential precursor or degradant.[17] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[18][19]

-

N-Formyl Fluoxetine: This impurity is generated during the production process of fluoxetine.[8][20][21][22] Its biological activity has not been extensively characterized.

Signaling Pathways and Metabolic Fate

The primary mechanism of action of fluoxetine and its active metabolite, norfluoxetine, involves the inhibition of the serotonin transporter (SERT). This leads to an increase in the concentration of serotonin in the synaptic cleft, which then activates various downstream signaling pathways.

Caption: Inhibition of the Serotonin Transporter by Fluoxetine and Norfluoxetine.

The metabolism of fluoxetine is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role in the N-demethylation to form norfluoxetine.[4][23] Both fluoxetine and norfluoxetine are also inhibitors of several CYP enzymes, leading to potential drug-drug interactions.[4][5][24]

References

- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 5. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]

- 6. 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

- 7. (1RS)-3-(Methylamino)-1-phenylpropan-1-ol [lgcstandards.com]

- 8. (3RS)-N-Methyl-3-phenyl-3-[2-(trifluoroMethyl)-phenoxy]propan-1-aMine Hydrochloride(2-TrifluoroMethylisoMer of Fluoxetine Hydro-chloride) | 199188-97-1 [chemicalbook.com]

- 9. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. (1RS)-3-(Methylamino)-1-phenylpropan-1-ol | CymitQuimica [cymitquimica.com]

- 13. innospk.com [innospk.com]

- 14. (3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride [lgcstandards.com]

- 15. 氟西汀杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. Fluoxetine EP Impurity C (HCl salt) | 79088-29-2 | SynZeal [synzeal.com]

- 17. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. n-Formylfluoxetine | C18H18F3NO2 | CID 21904167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pharmaceresearch.com [pharmaceresearch.com]

- 22. cleanchemlab.com [cleanchemlab.com]

- 23. (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875), the flagship compound of the selective serotonin (B10506) reuptake inhibitor (SSRI) class, has been a cornerstone in the treatment of major depressive disorder and other psychiatric conditions for decades. Its mechanism of action, centered on the potent and selective inhibition of the serotonin transporter (SERT), has prompted extensive research into its pharmacology, metabolism, and structure-activity relationships. This technical guide provides an in-depth examination of the pharmacological properties of fluoxetine, its primary active metabolite norfluoxetine (B159337), and their respective enantiomers. It summarizes their binding affinities for key monoamine transporters, details their pharmacokinetic profiles, and explores the downstream signaling cascades implicated in their therapeutic effects. Furthermore, this document outlines detailed experimental protocols for key in vitro assays and presents logical models for structure-activity relationships, offering a comprehensive resource for professionals in neuroscience research and drug development.

Introduction

The development of fluoxetine marked a pivotal moment in psychopharmacology, shifting the paradigm from broad-spectrum tricyclic antidepressants to targeted agents with improved side-effect profiles.[1] Marketed as Prozac, it was the first SSRI to gain FDA approval in 1987.[2] The therapeutic efficacy of fluoxetine is primarily attributed to its selective blockade of SERT, which leads to an increase in the synaptic concentration of serotonin.[1] Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine, which are metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its only major active metabolite, norfluoxetine.[1][3] This metabolite also exists as a pair of enantiomers, (R)- and (S)-norfluoxetine, which themselves exhibit potent pharmacological activity and have significantly longer half-lives than the parent compound, contributing to the prolonged therapeutic action of the drug.[4] Understanding the distinct pharmacological profiles of each of these four compounds is critical for a complete picture of fluoxetine's in vivo action.

Pharmacodynamics

The pharmacodynamic profile of fluoxetine and its metabolites is defined by their interaction with monoamine transporters and subsequent downstream effects on intracellular signaling pathways.

Monoamine Transporter Binding Affinity

The defining characteristic of fluoxetine is its high affinity and selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This selectivity is responsible for its primary therapeutic effects and distinguishes it from other classes of antidepressants. The binding affinities (Ki) of the enantiomers of fluoxetine and norfluoxetine for these transporters are summarized in Table 1. Notably, S-norfluoxetine is a significantly more potent SERT inhibitor than its R-enantiomer.[4] While both enantiomers of fluoxetine show similar potency, the S-enantiomer of norfluoxetine is the most potent SERT inhibitor among the four compounds. Fluoxetine and its metabolites have minimal affinity for NET and DAT at therapeutic concentrations.[2][5]

Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters

| Compound | SERT | NET | DAT | Other Receptors | Reference |

|---|---|---|---|---|---|

| (R)-Fluoxetine | 1.4 | >1000 | >1000 | 5-HT2C (Ki = 64 nM) | [5] |

| (S)-Fluoxetine | ~1.4 (similar to R) | >1000 | >1000 | - | [6] |

| (R)-Norfluoxetine | High (less potent) | - | - | - | [4] |

| (S)-Norfluoxetine | High (most potent) | - | - | - | [4] |

Note: A lower Ki value indicates higher binding affinity. Data is compiled from multiple sources and assays; direct comparison should be made with caution. The in vivo potency of S-norfluoxetine is markedly greater than R-norfluoxetine.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for fluoxetine is the inhibition of serotonin reuptake. By binding to SERT, fluoxetine blocks the transport of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse.

However, the therapeutic effects of fluoxetine are not immediate and typically take several weeks to manifest, suggesting that downstream adaptive changes are crucial. Chronic administration of fluoxetine has been shown to modulate neuroplasticity through several interconnected signaling pathways. A key pathway involves the Brain-Derived Neurotrophic Factor (BDNF). Evidence suggests that long-term SSRI treatment increases BDNF expression. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that includes the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival, growth, and synaptic plasticity. Interestingly, recent studies suggest fluoxetine may also directly bind to and allosterically modulate the TrkB receptor, facilitating BDNF signaling.

Figure 1: Fluoxetine's dual mechanism on SERT and TrkB pathways.

Pharmacokinetics

The pharmacokinetic profiles of fluoxetine and norfluoxetine are characterized by long elimination half-lives, extensive metabolism, and high protein binding. These properties contribute to the drug's delayed onset of action and prolonged clinical effects.

Table 2: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine (Single 20 mg Oral Dose)

| Parameter | Fluoxetine | Norfluoxetine | Reference |

|---|---|---|---|

| Tmax (h) | 6 - 8 | - | [1] |

| Cmax (ng/mL) | ~27.0 (Extensive Metabolizers) | ~8.4 (Extensive Metabolizers) | [4] |

| AUC₀-∞ (ng·h/mL) | ~2064 (Extensive Metabolizers) | ~2532 (Extensive Metabolizers) | [4] |

| Vd (L) | 1480 | - | |

| Clearance (L/h) | 10 - 29.1 | ~0.9 | [6] |

| t½ (days) | 1 - 4 (acute), 4 - 6 (chronic) | 7 - 15 | [7] |

| Protein Binding (%) | ~94.5 | - | [1] |

Note: Parameters can vary significantly based on patient genetics (e.g., CYP2D6 metabolizer status), duration of use (acute vs. chronic), and co-administered medications.

Fluoxetine is well absorbed orally and undergoes extensive first-pass metabolism in the liver, primarily via N-demethylation by CYP2D6 to form norfluoxetine.[1] Genetic polymorphisms in CYP2D6 can lead to significant variability in plasma concentrations, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[8] Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6, which can lead to significant drug-drug interactions with other substrates of this enzyme.[3] The exceptionally long half-life of norfluoxetine (up to 15 days) means that steady-state concentrations are reached only after several weeks of continuous dosing, and the drug remains in the system for an extended period after discontinuation.[7]

Structure-Activity Relationships (SAR)

The chemical structure of fluoxetine—a 3-aryloxy-3-phenylpropylamine—has been the subject of extensive modification to probe its structure-activity relationships. Key structural features are critical for its potency and selectivity.

-

Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the para-position of the phenoxy ring is crucial for selectivity. Its electron-withdrawing nature is thought to enhance binding to SERT. Shifting this group to other positions or replacing it often reduces SSRI activity.

-

Phenoxy Ring Substitution: Substituents on the phenoxy ring are critical for SERT vs. NET selectivity. As a general rule, substitution at the 4'-position (para) favors SERT inhibition (e.g., fluoxetine), while substitution at the 2'-position (ortho) favors NET inhibition (e.g., nisoxetine).

-

Propylamine Chain: The three-carbon chain is an optimal linker length. Shortening or lengthening this chain typically decreases activity.

-

N-Methyl Group: The secondary amine (N-methyl) is important. While demethylation to the primary amine (norfluoxetine) retains or even enhances SERT inhibitory activity, further substitutions on the nitrogen can drastically alter the pharmacological profile. For example, larger N-substituents can reduce SERT binding.

Figure 2: Structure-activity relationship logic for fluoxetine analogs.

Experimental Protocols

Characterizing the interaction of compounds with monoamine transporters is fundamental. The following sections detail the methodologies for two standard in vitro assays: the radioligand binding assay and the serotonin reuptake inhibition assay.

Experimental Workflow: In Vitro Assays

The general workflow for characterizing a novel compound's effect on SERT involves preparing a biological source of the transporter, performing binding or uptake assays, and analyzing the resulting data to determine key parameters like Ki or IC50.

Figure 3: Generalized workflow for in vitro SERT functional assays.

Protocol 1: SERT Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to SERT.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human serotonin transporter (hSERT).

-

Materials:

-

Biological Source: Cell membranes prepared from HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Paroxetine or another high-affinity non-labeled SERT inhibitor.

-

Test Compound: Serial dilutions of the compound of interest.

-

Equipment: 96-well microplates, cell harvester with glass fiber filter mats, liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Culture hSERT-expressing cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + [³H]Citalopram + assay buffer.

-

Non-specific Binding: Cell membranes + [³H]Citalopram + non-specific binding control (e.g., 10 µM Paroxetine).

-

Test Compound: Cell membranes + [³H]Citalopram + serial dilutions of the test compound.

-

-

Incubation: Add the cell membrane preparation to each well. Initiate the binding reaction by adding [³H]Citalopram at a final concentration near its Kd (~1-2 nM). Incubate the plate at room temperature (e.g., 20-25°C) for 60-90 minutes to allow the reaction to reach equilibrium.

-

Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: Serotonin Reuptake Inhibition Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin into cells expressing SERT.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the inhibition of serotonin uptake.

-

Materials:

-

Biological Source: Confluent monolayer of hSERT-expressing cells (e.g., HEK293 or JAR cells) plated in 96-well plates.

-

Substrate: [³H]Serotonin (5-HT).

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, pH 7.4).

-

Non-specific Uptake Control: 10 µM Fluoxetine or another potent SERT inhibitor.

-

Test Compound: Serial dilutions of the compound of interest.

-

Equipment: 96-well microplates, liquid scintillation counter.

-

-

Procedure:

-

Cell Plating: Seed hSERT-expressing cells into 96-well plates and grow until they form a confluent monolayer.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with pre-warmed (37°C) uptake buffer.

-

Pre-incubation: Add uptake buffer containing the appropriate serial dilutions of the test compound (or buffer for total uptake, or non-specific control) to the wells. Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiation of Uptake: Initiate serotonin uptake by adding [³H]Serotonin to each well. The final concentration should be near the Km for SERT (e.g., ~1 µM).

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) that falls within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells 3-4 times with ice-cold uptake buffer.

-

Cell Lysis and Counting: Lyse the cells in each well (e.g., with a mild detergent or distilled water). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific uptake: Specific Uptake = Total Uptake (DPM) - Non-specific Uptake (DPM).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Conclusion

Fluoxetine and its related compounds represent a well-characterized but complex class of pharmacological agents. While their primary mechanism of SERT inhibition is firmly established, a deeper understanding of the distinct contributions of each enantiomer and metabolite, along with their influence on downstream neuroplasticity pathways, is essential for continued innovation in the field. The stereoselectivity in both pharmacodynamic action and pharmacokinetic disposition highlights the importance of chiral considerations in drug design and evaluation. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore novel SERT inhibitors or further elucidate the multifaceted pharmacology of existing ones.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. SSRIs compared : fluoxetine ( Prozac ) norepinephrine, dopamine and the 5-HT2C receptors [biopsychiatry.com]

- 3. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Concentrations of the enantiomers of fluoxetine and norfluoxetine after multiple doses of fluoxetine in cytochrome P4502D6 poor and extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of meta-Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: meta-Fluoxetine hydrochloride is a research chemical and an isomer of the well-known antidepressant fluoxetine (B1211875).[1] It is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.[2] The information provided in this guide is a consolidation of available data for this compound and related compounds, including fluoxetine hydrochloride. It is imperative to handle this compound with the utmost care, recognizing that the toxicological properties may not be fully elucidated.

Chemical and Physical Properties

This compound is an isomer of fluoxetine, where the trifluoromethyl group is at the meta position on the phenoxy ring instead of the para position.[1] It is also known by synonyms such as m-Fluoxetine, Fluoxetine Impurity C, and Fluoxetine Related Compound A.[1][2]

| Property | Value | Reference |

| CAS Number | 79088-29-2 | [1][2] |

| Molecular Formula | C₁₇H₁₈F₃NO • HCl | [1] |

| Molecular Weight | 345.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 16 mg/ml, DMSO: 12.5 mg/ml, Ethanol: 12.5 mg/ml, PBS (pH 7.2): 0.2 mg/ml | [1] |

| λmax | 277 nm | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS label elements include a warning signal word.[2]

Hazard Statements:

GHS Pictograms:

For the closely related compound, fluoxetine hydrochloride , the following classifications have been noted:

-

Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled)[4]

-

Serious Eye Damage/Eye Irritation: Category 1[3][4][5][6][7]

-

Hazardous to the aquatic environment (acute and chronic): Category 1[3][4]

Given the potency of fluoxetine and its analogues, it is prudent to handle this compound as a potent compound.[8][9][10] This necessitates a comprehensive risk assessment and the implementation of stringent containment strategies.[11]

Safe Handling and Engineering Controls

Due to the hazardous nature of this compound, robust engineering controls should be the primary means of protection.[9] Personal Protective Equipment (PPE) should be considered a secondary measure.[9]

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, laminar flow hood, or a glove box.[3][10] Local exhaust ventilation should be used to direct airflow away from the operator.[8]

-

Containment: For handling powders, enclosed systems such as isolators with glove ports are recommended to prevent airborne exposure.[8][10] Powder transfer should be managed using containment technologies like split butterfly valves.[12]

-

Air Pressure: Potent compound handling areas should be maintained under negative pressure relative to adjacent areas to prevent cross-contamination.[10] Air should be single-pass and filtered before being exhausted.[10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[3][5] For higher-risk activities, double gloving and a full gown are recommended.[8]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator is necessary.[4] For high-potency compounds, a Powered Air-Purifying Respirator (PAPR) system may be required.[8]

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[13]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Contaminated clothing should be laundered separately before reuse.[13]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from sources of ignition and direct sunlight.[2][15] A recommended storage temperature for fluoxetine hydrochloride is between 15°C and 30°C.[7][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][14]

Accidental Release and First Aid Measures

Accidental Release

-

Minor Spills:

-

Major Spills:

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][16] Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water.[5][14] Remove contaminated clothing. If irritation persists, seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][17] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[16] Seek immediate medical attention.[14]

Toxicological Information

meta-Fluoxetine is a weaker selective serotonin (B10506) reuptake inhibitor (SSRI) than para-fluoxetine, with Ki values of 166 nM and 17 nM, respectively, in rat brain synaptosomes.[1]

For the related compound, fluoxetine hydrochloride , the following acute toxicity data is available:

-

Oral LD50 (Rat): 452 mg/kg[14]

-

Oral LD50 (Mouse): 248 mg/kg[14]

-

Acute Toxicity Estimate (ATE) Oral: 500 mg/kg[3]

Prolonged or repeated exposure to fluoxetine hydrochloride may cause damage to the liver and central nervous system (CNS).[14]

Experimental Protocols

Detailed experimental protocols for the synthesis of fluoxetine and its isomers are available in the scientific literature.[18][19][20][21][22][23][24] These often involve multi-step syntheses. For instance, one method for synthesizing fluoxetine hydrochloride involves a Mannich reaction followed by reduction and etherification.[19] Another approach starts with the reduction of ethyl benzoyl acetate.[23][24] The synthesis of specific enantiomers, such as (R)-fluoxetine, has also been described.[20][21]

Visualizations

General Workflow for Handling Potent Compounds

Caption: A generalized workflow for the safe handling of potent chemical compounds in a laboratory setting.

Serotonin Reuptake Inhibition Signaling Pathway

Caption: Simplified diagram illustrating the mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemos.de [chemos.de]

- 4. sds.edqm.eu [sds.edqm.eu]

- 5. fishersci.com [fishersci.com]

- 6. fermion.fi [fermion.fi]

- 7. ehs.lilly.com [ehs.lilly.com]

- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 9. pharmtech.com [pharmtech.com]

- 10. escopharma.com [escopharma.com]

- 11. pharm-int.com [pharm-int.com]

- 12. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. sds.metasci.ca [sds.metasci.ca]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 23. Process for the preparation of fluoxetine hydrochloride - Patent 0380924 [data.epo.org]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Discovery and Stereochemical Saga of Fluoxetine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), widely recognized by its brand name Prozac, marked a pivotal moment in the history of psychopharmacology. Its introduction as the first selective serotonin (B10506) reuptake inhibitor (SSRI) revolutionized the treatment of depression and other psychiatric disorders. This technical guide delves into the core of fluoxetine's discovery, with a particular focus on the chemistry and pharmacology of its stereoisomers. As a chiral molecule, fluoxetine exists as a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine, each with a unique pharmacological profile that has been the subject of extensive research. This document provides a comprehensive overview of the historical development, synthetic and analytical methodologies, and the distinct biological activities of these isomers, offering valuable insights for researchers in medicinal chemistry and drug development.

A Historical Perspective: The Genesis of a Blockbuster Drug

The journey to fluoxetine began in the early 1970s at Eli Lilly and Company.[1] Spurred by the understanding of serotonin's role in mood regulation, a team of scientists including Bryan Molloy, Ray Fuller, and David T. Wong, sought to develop a compound that could selectively inhibit the reuptake of this neurotransmitter.[2][3] Their research originated from the observation that the antihistamine diphenhydramine (B27) exhibited some antidepressant properties.[2] This led to the synthesis and evaluation of a series of structurally similar compounds.

The breakthrough came in 1972 with the synthesis of a compound initially designated Lilly 110140, which demonstrated remarkable selectivity for the serotonin transporter (SERT).[3] This compound was later named fluoxetine. Following extensive preclinical and clinical trials, fluoxetine received FDA approval in 1987 for the treatment of major depressive disorder, officially launching the era of SSRIs.[1][4]

Fluoxetine is chemically known as (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine and is marketed as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)-fluoxetine and (S)-fluoxetine.[5][6] The realization that these enantiomers and their active metabolites could have different pharmacological and pharmacokinetic properties prompted further investigation into their individual characteristics.

The Stereoisomers of Fluoxetine and Norfluoxetine (B159337): A Comparative Analysis

Fluoxetine is metabolized in the liver primarily through N-demethylation to its active metabolite, norfluoxetine, which is also a potent SSRI.[5][7] Both fluoxetine and norfluoxetine are chiral molecules, each existing as a pair of enantiomers. The stereochemistry of these compounds plays a crucial role in their pharmacological activity.

Quantitative Comparison of Binding Affinities and Potency

The primary mechanism of action of fluoxetine and its active metabolite is the inhibition of the serotonin transporter (SERT). The binding affinities (Ki) of the enantiomers of fluoxetine and norfluoxetine for human SERT (hSERT) have been determined in various studies.

| Compound | Target | Ki (nM) | Reference |

| Racemic Fluoxetine | hSERT | 17 | [8] |

| (R)-Fluoxetine | hSERT | 5.2 ± 0.9 | [9] |

| (S)-Fluoxetine | hSERT | 4.4 ± 0.4 | [9] |

| (R)-Norfluoxetine | hSERT | 28.6 | [10] |

| (S)-Norfluoxetine | hSERT | 1.3 | [10] |

Note: Ki values can vary between different studies and experimental conditions.

While the enantiomers of fluoxetine exhibit similar high affinity for SERT, a significant difference in potency is observed with the enantiomers of its metabolite, norfluoxetine.[9][11] (S)-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than (R)-norfluoxetine.[10][11]

Furthermore, (R)-fluoxetine has been shown to possess a moderate affinity for the serotonin 2C (5-HT2C) receptor (Ki = 64 nmol/L), an attribute not shared by the other SSRIs.[12][13]

Experimental Protocols

Enantioselective Synthesis of (R)-Fluoxetine

Several methods for the enantioselective synthesis of fluoxetine enantiomers have been developed. One such method involves the asymmetric allylation of benzaldehyde.

Protocol for the Synthesis of (R)-Fluoxetine Hydrochloride: [3]

-

Asymmetric Allylation: Benzaldehyde is reacted with allyl-n-tributyltin in the presence of a chiral catalyst system comprising TiCl2(O-i-Pr)2, (R)-BINOL, and Ag2O in CHCl3 at 0°C for 72 hours to yield (R)-1-phenyl-but-3-en-1-ol with high enantiomeric excess (99% ee).

-

Oxidative Cleavage and Reduction: The resulting homoallylic alcohol is then subjected to oxidative cleavage using OsO4 and NaIO4 in a mixture of ethyl ether and water. The crude aldehyde is immediately reduced with NaBH4 in methanol (B129727) to afford the corresponding diol.

-

Mesylation: The primary alcohol of the diol is selectively mesylated by treatment with methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et3N) in dichloromethane (B109758) at 0°C.

-

Amination: The mesylate is then reacted with aqueous methylamine (B109427) under reflux to introduce the N-methyl group, yielding (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

-

Aromatic Nucleophilic Substitution: The sodium salt of the alcohol is formed using sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) at 80°C. Subsequent reaction with 4-chlorobenzotrifluoride (B24415) at 80-100°C results in the formation of (R)-fluoxetine.

-

Salt Formation: The final product is converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Chiral Separation of Fluoxetine Enantiomers by HPLC

The separation of fluoxetine enantiomers is crucial for their individual analysis. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly employed technique.

Protocol for Chiral HPLC Separation: [14][15]

-

Column: CHIRALPAK® IK (immobilized cellulosic-based polysaccharide CSP).

-

Mobile Phase: A mixture of hexane, ethanol (B145695) (or isopropanol), and diethylamine (B46881) (DEA). A typical composition is 95:5:0.1 (v/v/v) Hexane:Ethanol:DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Temperature: 25°C.

-

Sample Preparation: The fluoxetine sample is dissolved in ethanol.

-

Injection Volume: 5.0 µL.

This method allows for the baseline resolution of (R)- and (S)-fluoxetine.

In Vitro Assay for Serotonin Reuptake Inhibition

The potency of fluoxetine isomers as SERT inhibitors can be determined using in vitro reuptake assays.

Protocol for [3H]Serotonin Reuptake Inhibition Assay: [16]

-

Cell Culture: Human placental choriocarcinoma (JAR) cells, which endogenously express SERT, are cultured to confluence in 96-well plates.

-

Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer is used for the assay.

-

Incubation: Cells are washed and incubated with the KRH buffer at 37°C.

-

Compound Addition: Serial dilutions of the test compounds (fluoxetine enantiomers) are added to the wells.

-

Radioligand Addition: [3H]Serotonin is added to the wells at a concentration close to its KM value (approximately 1.0 µM).

-

Incubation and Termination: The plates are incubated for a short period (e.g., 15 minutes) at 37°C. The reaction is terminated by rapid washing with ice-cold KRH buffer.

-

Scintillation Counting: The amount of [3H]serotonin taken up by the cells is quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific [3H]serotonin uptake) are calculated by non-linear regression analysis.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of fluoxetine are not solely due to the acute increase in synaptic serotonin levels. Long-term administration of fluoxetine induces neuroadaptive changes involving various intracellular signaling pathways, leading to enhanced neurogenesis and neuroplasticity.

The ERK-CREB Signaling Pathway

Fluoxetine has been shown to activate the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling cascade.[5][17] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

Caption: Fluoxetine-induced activation of the ERK-CREB signaling pathway.

The BDNF Signaling Pathway and Neurogenesis

A key downstream target of the ERK-CREB pathway is Brain-Derived Neurotrophic Factor (BDNF).[1][18][19][20] Fluoxetine treatment has been consistently shown to increase the expression of BDNF, a neurotrophin that plays a critical role in neuronal survival, growth, and the formation of new synapses. This increase in BDNF is thought to be a major contributor to the neurogenic and antidepressant effects of fluoxetine.

Caption: Fluoxetine's effect on the BDNF signaling pathway and neurogenesis.

Conclusion and Future Directions

The discovery of fluoxetine was a landmark achievement in medicinal chemistry and neuroscience, paving the way for a new generation of antidepressant medications. The subsequent exploration of its stereoisomers has provided valuable insights into the nuances of drug action and metabolism. While racemic fluoxetine has been a highly successful therapeutic agent for decades, the distinct pharmacological profiles of its enantiomers and their metabolites continue to be an area of active research.